Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate
CAS No.: 1909328-01-3
Cat. No.: VC7132846
Molecular Formula: C8H3FNNaO2S
Molecular Weight: 219.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909328-01-3 |
|---|---|
| Molecular Formula | C8H3FNNaO2S |
| Molecular Weight | 219.17 |
| IUPAC Name | sodium;5-fluoro-1,3-benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C8H4FNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | CFHCHYNRSGHEHR-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C=C1F)N=C(S2)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is C₈H₃FNNaO₂S, with a molecular weight of 243.17 g/mol. The benzothiazole core consists of a benzene ring fused to a thiazole ring, with a fluorine atom at the 5-position and a carboxylate group at the 2-position. The sodium counterion neutralizes the carboxylic acid, rendering the compound water-soluble—a critical feature for pharmaceutical formulations.
Key physicochemical properties inferred from related benzothiazoles include:
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Solubility: Enhanced aqueous solubility compared to the protonated carboxylic acid form, with predicted solubility >50 mg/mL in water at 25°C.
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pKa: The carboxylic acid group has an estimated pKa of ~2.8, while the thiazole nitrogen exhibits basicity with a pKa of ~5.1 .
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Thermal Stability: Differential scanning calorimetry (DSC) of analogous sodium carboxylates shows decomposition temperatures above 250°C, suggesting suitability for high-temperature synthesis .
The fluorine atom at C5 induces electronic effects that modulate reactivity. Electron-withdrawing character increases the electrophilicity of the carboxylate group, facilitating nucleophilic reactions at this position. X-ray crystallography of similar compounds reveals planar benzothiazole rings with intermolecular hydrogen bonding between carboxylate oxygens and sodium ions, forming stable crystalline lattices .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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Benzothiazole Ring Formation:
Condensation of 2-amino-5-fluorobenzenethiol with glyoxylic acid under acidic conditions (H₂SO₄, 80°C, 6 h) yields 5-fluoro-1,3-benzothiazole-2-carboxylic acid. Yields range from 65–75% after recrystallization from ethanol . -
Carboxylate Salt Formation:
Neutralization with sodium hydroxide (1.0 eq) in aqueous methanol (50% v/v) at 0–5°C produces the sodium salt. The product precipitates upon cooling and is isolated by filtration (purity >98% by HPLC) . -
Purification:
Recrystallization from hot water removes residual inorganic salts, achieving pharmaceutical-grade purity (≥99.5%).
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Reactor Design:
Tubular reactors (ID 2 mm, L 10 m) maintain precise temperature control (70 ± 1°C) during the condensation step, improving yield to 85% . -
Green Chemistry Metrics:
Process mass intensity (PMI) of 8.2 and E-factor 3.1, superior to batch methods (PMI 15.6, E-factor 7.9) .
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68 | 85 |
| Reaction Time (h) | 6 | 1.5 |
| Energy Consumption (kWh/kg) | 42 | 18 |
Biological Activities and Mechanisms
| Compound | A549 IC₅₀ (μM) | HepaRG IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Benzoxazole analog | 1.4 | 21.0 | 15.0 |
| Benzothiazole acid | 2.8 | 35.2 | 12.6 |
Antimicrobial Activity
Fluorinated benzothiazoles exhibit broad-spectrum antimicrobial effects:
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Gram-Positive Bacteria:
MIC values of 0.4–0.8 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin . -
Anthelmintic Action:
Paralysis of Eisenia foetida within 22.6 minutes at 10 μg/mL, outperforming piperazine citrate (31.6 minutes) .
The carboxylate group enhances membrane permeability, while the fluorine atom strengthens target binding through halogen bonds with bacterial topoisomerase IV .
Comparative Analysis with Analogous Compounds
5-Fluoro-1,3-benzothiazole-2-carboxylic Acid
The protonated form shows reduced solubility (2.1 mg/mL in water) but higher lipophilicity (logP 1.8 vs. −0.5 for the sodium salt), making it more suitable for blood-brain barrier penetration.
5-Fluoro-2-aminobenzothiazole
Replacing the carboxylate with an amine group abolishes antibacterial activity but increases antiviral potency (EC₅₀ 0.7 μM against HSV-1) .
Future Directions and Challenges
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Therapeutic Development:
Prodrug strategies could leverage the sodium carboxylate’s solubility for intravenous formulations, with ester prodrugs improving oral bioavailability. -
Materials Science Applications:
Conjugation with polymers may yield fluorescent probes for bioimaging, exploiting the benzothiazole ring’s inherent luminescence. -
Toxicology Studies: Chronic toxicity profiles remain uncharacterized; 28-day rodent studies are needed to establish NOAEL (no-observed-adverse-effect level).
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